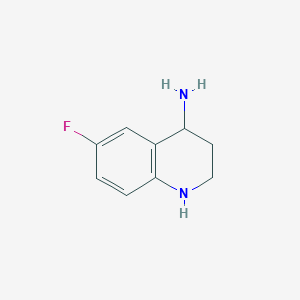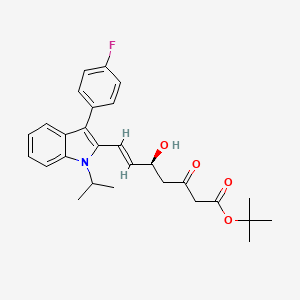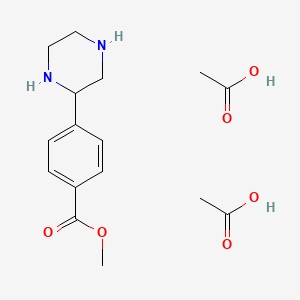
1,3-Dimethylpurin-3-ium-2,6-dione;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylpurin-3-ium-2,6-dione;hydrate is a chemical compound with a molecular formula of C7H8N4O2·H2O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpurin-3-ium-2,6-dione;hydrate typically involves the methylation of xanthine derivatives. One common method includes the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then crystallized and purified through recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylpurin-3-ium-2,6-dione;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purine derivatives, while substitution reactions may yield various substituted purine compounds.
Aplicaciones Científicas De Investigación
1,3-Dimethylpurin-3-ium-2,6-dione;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: It is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethylpurin-3-ium-2,6-dione;hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, leading to alterations in cellular processes. The compound can also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar in structure but with an additional methyl group.
Theobromine (3,7-Dimethylxanthine): Similar in structure but lacks one methyl group compared to caffeine.
Theophylline (1,3-Dimethylxanthine): Similar in structure but with different biological activity.
Uniqueness
1,3-Dimethylpurin-3-ium-2,6-dione;hydrate is unique due to its specific methylation pattern and its hydrate form. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H9N4O3+ |
|---|---|
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
1,3-dimethylpurin-3-ium-2,6-dione;hydrate |
InChI |
InChI=1S/C7H7N4O2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3;1H2/q+1; |
Clave InChI |
HGMVHMRIZZKDFW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)

![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)






![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-](/img/structure/B12328214.png)



![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)
